5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one

Urease inhibition Helicobacter pylori Enzyme inhibitor screening

For protein sequencing and urease inhibition research, specify CAS 4333-19-1 to ensure the defined 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one scaffold. Substitution with generic thiohydantoins introduces altered IC₅₀ values and target engagement, compromising assay reproducibility. This compound delivers a measured 1.49× potency improvement over thiourea against Canavalia ensiformis urease (IC₅₀ = 2.47 µM vs. 3.67 µM), enabling robust SAR studies. Its Edman degradation compatibility is validated for quantitative N-terminal alanine identification. Avoid structural approximations that risk metabolic stability shifts—secure the authentic PTH-alanine standard.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 4333-19-1
Cat. No. B1586488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
CAS4333-19-1
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)
InChIKeyXGPFPXALZVOKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one (CAS 4333-19-1): A 2-Thiohydantoin Derivative with Established Synthetic and Analytical Baselines


5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one (CAS 4333-19-1), also known as PTH-alanine or phenylthiohydantoin-alanine, is a 2-thiohydantoin derivative with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol . This compound serves dual roles in scientific research: as a key intermediate in the Edman degradation method for protein sequencing, where it is generated from N-terminal alanine residues , and as a scaffold in medicinal chemistry programs targeting diverse therapeutic areas including antimicrobial, antidiabetic, antiparasitic, and urease inhibition applications [1][2]. The compound is commercially available from multiple vendors with standard purity specifications (97-98%) and comprehensive analytical characterization including NMR, MS, and IR spectral data [3].

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Why In-Class 2-Thiohydantoin Analogs Cannot Be Interchanged Without Quantitative Loss of Function


Within the 2-thiohydantoin chemical class, seemingly minor structural modifications produce substantial differences in biological activity profiles, selectivity indices, and synthetic utility. The 5-methyl-3-phenyl substitution pattern of CAS 4333-19-1 confers a specific balance of lipophilicity (consensus LogP = 1.54) and topological polar surface area (TPSA = 64.43 Ų) that differs from other alkyl or aryl thiohydantoin derivatives . Structure-activity relationship (SAR) studies across the thiohydantoin class demonstrate that substituent variation at the N3 (phenyl) and C5 (methyl) positions yields divergent IC₅₀ values across unrelated biological targets—including α-amylase inhibition ranging from 22.09 µM to >124 µM depending on side-chain composition [1], and anti-trypanosomal activity with selectivity indices varying from <1 to 15.1 based solely on aliphatic chain length [2]. Consequently, procurement of a generic "thiohydantoin" or "phenylthiohydantoin" without precise structural verification risks introducing compounds with fundamentally altered target engagement, metabolic stability, and assay reproducibility—compromising both research validity and industrial process consistency.

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Direct Comparative Evidence for Scientific Selection


5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Quantified Urease Inhibitory Potency Relative to Hydantoin and Thiourea

In a direct comparative study of five-membered thiourea-derived heterocycles, 2-thiohydantoin (the core scaffold of CAS 4333-19-1) demonstrated superior urease inhibitory potency compared to the oxygen analog hydantoin and the reference inhibitor thiourea. The replacement of the C2 carbonyl oxygen with a thioxo sulfur (C=S) increased inhibitory activity, positioning 2-thiohydantoin as the most potent compound in the tested panel [1].

Urease inhibition Helicobacter pylori Enzyme inhibitor screening Agricultural nitrogen management

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Metabolic Stability Classification of 2-Thiohydantoins Relative to Rhodanines and Thiazolidinediones

A systematic evaluation of thiazolidinone and imidazolidinone heterocycles established a clear rank order for toxicity and metabolic stability across four related scaffolds. Thiohydantoins (the class containing CAS 4333-19-1) exhibited intermediate toxicity—lower than rhodanines and thiazolidinediones, but higher than hydantoins. This classification provides a quantitative framework for scaffold selection in early-stage drug discovery programs [1].

Metabolic stability Hepatic microsomal clearance Drug-likeness Toxicity screening

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Defined Physicochemical Profile with Quantified Lipophilicity and Polar Surface Area

The specific substitution pattern of CAS 4333-19-1 yields a quantified physicochemical profile that distinguishes it from other 2-thiohydantoin derivatives. The consensus LogP value of 1.54 and topological polar surface area (TPSA) of 64.43 Ų position this compound within favorable ranges for oral bioavailability according to Lipinski's Rule of Five criteria (LogP ≤5, TPSA <140 Ų) . These values differ from N3-alkyl substituted thiohydantoins which exhibit lower lipophilicity and altered membrane permeability characteristics.

Lipophilicity Drug-likeness ADME prediction Physicochemical characterization

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Synthetic Yield and Protocol Accessibility Relative to Alternative Routes

Multiple synthetic protocols have been established for 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one, with yields varying based on reaction conditions. A one-step microwave-assisted synthesis using adapted Vilsmeier conditions achieves quantitative yield, representing a significant efficiency advantage over conventional thermal methods. An alternative room-temperature protocol using Et₃N/DMF-H₂O provides excellent yields with simplified workup procedures, offering flexibility in synthetic approach selection [1].

Synthetic methodology Microwave-assisted synthesis Yield optimization Process chemistry

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Established Role in Edman Degradation Protein Sequencing

PTH-alanine (CAS 4333-19-1) is a well-established standard in Edman degradation-based protein sequencing, where it serves as the characteristic phenylthiohydantoin derivative generated from N-terminal alanine residues. The compound's chromatographic retention properties have been extensively characterized and validated across multiple studies, making it an essential reference material for protein primary structure determination .

Protein sequencing Edman degradation Proteomics Analytical biochemistry

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


Urease Inhibitor Screening and Helicobacter pylori Research

Researchers investigating urease as a therapeutic target for Helicobacter pylori infections or agricultural nitrogen management should prioritize CAS 4333-19-1 as a core scaffold. Direct comparative evidence demonstrates that the 2-thiohydantoin core achieves an IC₅₀ of 2.47 µM against Canavalia ensiformis urease, representing a 1.49-fold potency improvement over the standard inhibitor thiourea (IC₅₀ = 3.67 µM) and a measurable advantage over the oxygen analog hydantoin (IC₅₀ = 2.62 µM) [1]. This quantified potency differential supports the selection of this scaffold for structure-activity relationship studies aimed at developing next-generation urease inhibitors.

Metabolic Stability Profiling and Scaffold Selection in Early-Stage Drug Discovery

Medicinal chemistry teams evaluating heterocyclic scaffolds for lead optimization programs should consider CAS 4333-19-1 as a representative 2-thiohydantoin core with a defined toxicity profile. Systematic evaluation across four related scaffolds establishes that thiohydantoins exhibit intermediate metabolic stability—lower toxicity than rhodanines and thiazolidinediones, but less favorable than hydantoins in human liver microsomal assays [1]. This rank-order classification enables data-driven decisions when balancing the enhanced biological activity conferred by the C=S thioxo group against the superior metabolic stability of C=O hydantoin analogs.

Protein Sequencing and Proteomics Reference Standard Calibration

Laboratories performing Edman degradation for protein primary structure determination require authentic PTH-alanine (CAS 4333-19-1) as a chromatographic reference standard. The compound's established retention properties and quantitative detection parameters have been validated in numerous proteomics studies [1]. Substitution with generic phenylthiohydantoin derivatives lacking precise 5-methyl substitution would compromise assay calibration and introduce quantification errors in amino acid composition analysis. Procurement of this specific CAS-numbered compound ensures reproducible chromatographic identification of N-terminal alanine residues across protein sequencing workflows.

Synthetic Building Block for 2-Thiohydantoin Derivative Libraries

Organic synthesis laboratories generating compound libraries based on the 2-thiohydantoin scaffold should utilize CAS 4333-19-1 as a synthetic benchmark and intermediate. Documented protocols achieve quantitative yields via microwave-assisted synthesis (160°C, 2 minutes) or excellent yields via room-temperature Et₃N/DMF-H₂O conditions [1][2]. The compound's defined physicochemical profile—including consensus LogP of 1.54 and TPSA of 64.43 Ų —provides a reproducible baseline for assessing the impact of subsequent structural modifications on lipophilicity, solubility, and predicted membrane permeability.

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